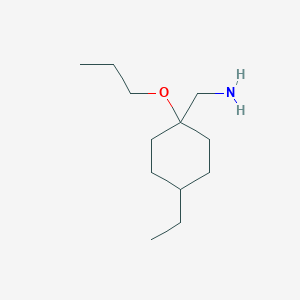

(4-Ethyl-1-propoxycyclohexyl)methanamine

Description

(4-Ethyl-1-propoxycyclohexyl)methanamine is a methanamine derivative featuring a cyclohexyl backbone substituted with an ethyl group at the 4-position and a propoxy group at the 1-position. The cyclohexyl core may confer conformational rigidity, while the ethyl and propoxy substituents could modulate lipophilicity and solubility.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

(4-ethyl-1-propoxycyclohexyl)methanamine |

InChI |

InChI=1S/C12H25NO/c1-3-9-14-12(10-13)7-5-11(4-2)6-8-12/h11H,3-10,13H2,1-2H3 |

InChI Key |

HAAAKRIHZSAYQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1(CCC(CC1)CC)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Ethyl-1-propoxycyclohexyl)methanamine typically involves the following steps:

Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution reactions: Introduction of the ethyl and propoxy groups onto the cyclohexyl ring.

Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under controlled conditions .

Chemical Reactions Analysis

(4-Ethyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethyl-1-propoxycyclohexyl)methanamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving amine-containing compounds and their biological activities.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-Ethyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine , N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine , and (2,4,6-Trimethoxyphenyl)methanamine . These compounds share a methanamine backbone but differ in substituents and core structures:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| (4-Ethyl-1-propoxycyclohexyl)methanamine | Cyclohexyl | 4-Ethyl, 1-propoxy | Amine, ether, alkyl |

| N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine | Aryl (chlorophenyl) | 4-Chlorophenyl, benzimidazole | Amine, aromatic chloro, heterocycle |

| (2,4,6-Trimethoxyphenyl)methanamine | Aryl (trimethoxyphenyl) | 2,4,6-Trimethoxy | Amine, methoxy ethers |

Key Observations :

- Cyclohexyl vs. Aromatic Cores : The cyclohexyl group in the target compound may enhance lipophilicity and reduce aromatic ring-associated toxicity compared to aryl-substituted analogs .

- Ethyl group: Adds moderate lipophilicity without steric bulk, unlike the larger benzimidazole or nitro groups in analogs . Chloro/Nitro Groups: In benzimidazole derivatives, electron-withdrawing groups like Cl or NO₂ may enhance reactivity or bioactivity (e.g., germination inhibition in wheat) .

Biological Activity

Overview of (4-Ethyl-1-propoxycyclohexyl)methanamine

(4-Ethyl-1-propoxycyclohexyl)methanamine is a chemical compound that may exhibit various biological activities due to its structural features. Compounds with similar structures often interact with biological systems through mechanisms involving neurotransmitter modulation, enzyme inhibition, or receptor binding.

Potential Biological Activities

- Neurotransmitter Modulation : Compounds with amine groups can influence neurotransmitter systems, potentially acting as agonists or antagonists at various receptors (e.g., serotonin, dopamine).

- Antimicrobial Properties : Many cyclic amines have demonstrated antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial membranes or interfere with metabolic processes.

- Anticancer Activity : Some related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of (4-Ethyl-1-propoxycyclohexyl)methanamine could be influenced by:

- Hydrophobic Interactions : The propoxy group may enhance lipophilicity, aiding in cellular membrane penetration.

- Electrostatic Interactions : The amine group can form ionic bonds with negatively charged sites on proteins or nucleic acids, influencing their function.

Case Studies and Research Findings

While specific case studies on (4-Ethyl-1-propoxycyclohexyl)methanamine are lacking, research on similar compounds suggests the following trends:

- Study 1 : A compound structurally related to (4-Ethyl-1-propoxycyclohexyl)methanamine was found to inhibit certain cancer cell lines in vitro, suggesting potential for further development as an anticancer agent.

- Study 2 : Investigations into cyclic amines indicated that modifications in alkyl chain length and branching can significantly affect antimicrobial potency, which may be relevant for (4-Ethyl-1-propoxycyclohexyl)methanamine.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 191.29 g/mol |

| Potential Activities | Antimicrobial, Anticancer |

| Mechanism of Action | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.